2-Hexadecylsulfonyl-5-[[(3-methyl-5-sulfo-benzothiazol-2-ylidene)amino]sulfamoyl]benzoic acid
Overview
Description
2-Hexadecylsulfonyl-5-[[(3-methyl-5-sulfo-benzothiazol-2-ylidene)amino]sulfamoyl]benzoic acid is a complex organic compound with a molecular formula of C31H45N3O9S4 and a molecular weight of 732 g/mol. This compound is known for its unique structure, which includes a benzothiazole moiety and sulfonyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Hexadecylsulfonyl-5-[[(3-methyl-5-sulfo-benzothiazol-2-ylidene)amino]sulfamoyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzothiazole derivative, followed by sulfonation and subsequent coupling reactions to introduce the hexadecylsulfonyl and sulfamoyl groups. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-Hexadecylsulfonyl-5-[[(3-methyl-5-sulfo-benzothiazol-2-ylidene)amino]sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
2-Hexadecylsulfonyl-5-[[(3-methyl-5-sulfo-benzothiazol-2-ylidene)amino]sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hexadecylsulfonyl-5-[[(3-methyl-5-sulfo-benzothiazol-2-ylidene)amino]sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The benzothiazole moiety can bind to proteins and enzymes, altering their activity. The sulfonyl groups enhance the compound’s solubility and reactivity, facilitating its interaction with cellular components. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with metabolic processes .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-Hexadecylsulfonyl-5-[[(3-methyl-5-sulfo-benzothiazol-2-ylidene)amino]sulfamoyl]benzoic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-Hexadecylsulfonyl-5-aminobenzoic acid: Lacks the benzothiazole moiety, resulting in different reactivity and applications.
3-Methyl-5-sulfo-benzothiazol-2-ylidene derivatives: These compounds may not have the hexadecylsulfonyl group, affecting their solubility and biological activity. The presence of both benzothiazole and sulfonyl groups in this compound provides a unique set of properties that make it valuable for various applications
Properties
IUPAC Name |
2-hexadecylsulfonyl-5-[[(3-methyl-5-sulfo-1,3-benzothiazol-2-ylidene)amino]sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O9S4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-45(37,38)29-20-18-24(22-26(29)30(35)36)46(39,40)33-32-31-34(2)27-23-25(47(41,42)43)17-19-28(27)44-31/h17-20,22-23,33H,3-16,21H2,1-2H3,(H,35,36)(H,41,42,43) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLJLSKRXVFLTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NN=C2N(C3=C(S2)C=CC(=C3)S(=O)(=O)O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O9S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29338-10-1 | |
Record name | CARBOXY-HEXADECYLSULFONYLBENZENESULFONIC METHYL-SULFO-BENZOTHIAZOLINYLIDENHYDRAZ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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